Cas no 2137371-83-4 (Furan, 2-(3-chloro-2-methylpropyl)tetrahydro-, (2S)-)
Furan, 2-(3-chloro-2-methylpropyl)tetrahydro-, (2S)- Chemical and Physical Properties
Names and Identifiers
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- Furan, 2-(3-chloro-2-methylpropyl)tetrahydro-, (2S)-
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- Inchi: 1S/C8H15ClO/c1-7(6-9)5-8-3-2-4-10-8/h7-8H,2-6H2,1H3/t7?,8-/m0/s1
- InChI Key: HUTPCPLNSMSGGY-MQWKRIRWSA-N
- SMILES: O1CCC[C@H]1CC(C)CCl
Furan, 2-(3-chloro-2-methylpropyl)tetrahydro-, (2S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-677373-0.05g |
(2S)-2-(3-chloro-2-methylpropyl)oxolane |
2137371-83-4 | 0.05g |
$1091.0 | 2023-03-11 | ||
| Enamine | EN300-677373-0.1g |
(2S)-2-(3-chloro-2-methylpropyl)oxolane |
2137371-83-4 | 0.1g |
$1144.0 | 2023-03-11 | ||
| Enamine | EN300-677373-0.25g |
(2S)-2-(3-chloro-2-methylpropyl)oxolane |
2137371-83-4 | 0.25g |
$1196.0 | 2023-03-11 | ||
| Enamine | EN300-677373-0.5g |
(2S)-2-(3-chloro-2-methylpropyl)oxolane |
2137371-83-4 | 0.5g |
$1247.0 | 2023-03-11 | ||
| Enamine | EN300-677373-1.0g |
(2S)-2-(3-chloro-2-methylpropyl)oxolane |
2137371-83-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-677373-2.5g |
(2S)-2-(3-chloro-2-methylpropyl)oxolane |
2137371-83-4 | 2.5g |
$2548.0 | 2023-03-11 | ||
| Enamine | EN300-677373-5.0g |
(2S)-2-(3-chloro-2-methylpropyl)oxolane |
2137371-83-4 | 5.0g |
$3770.0 | 2023-03-11 | ||
| Enamine | EN300-677373-10.0g |
(2S)-2-(3-chloro-2-methylpropyl)oxolane |
2137371-83-4 | 10.0g |
$5590.0 | 2023-03-11 |
Furan, 2-(3-chloro-2-methylpropyl)tetrahydro-, (2S)- Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on Furan, 2-(3-chloro-2-methylpropyl)tetrahydro-, (2S)-
Furan, 2-(3-chloro-2-methylpropyl)tetrahydro-, (2S)-: A Comprehensive Overview
Furan, 2-(3-chloro-2-methylpropyl)tetrahydro-, (2S)-, also known by its CAS number 2137371-83-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydrofuran derivatives, which have been extensively studied due to their unique chemical properties and potential applications in drug design and materials science.
The molecular structure of Furan, 2-(3-chloro-2-methylpropyl)tetrahydro-, (2S)- consists of a tetrahydrofuran ring with a substituted side chain. The presence of the chlorine atom and methyl group in the side chain introduces interesting stereochemical and electronic properties to the molecule. Recent studies have highlighted the importance of such substitutions in modulating the compound's reactivity and bioavailability.
One of the key aspects of this compound is its stereochemistry, denoted by the (2S) configuration. Stereoisomerism plays a crucial role in determining the biological activity of molecules, especially in pharmaceutical applications. Researchers have found that the (2S) configuration may confer specific pharmacokinetic properties, making it a promising candidate for drug development.
In terms of synthesis, Furan, 2-(3-chloro-2-methylpropyl)tetrahydro-, (2S)- can be prepared through various routes, including ring-opening reactions and enolate alkylation. These methods allow for precise control over the stereochemistry and functional groups present in the molecule. Recent advancements in asymmetric catalysis have further enhanced the efficiency and selectivity of these synthetic pathways.
The compound has shown potential in several application areas. In pharmacology, it has been investigated as a lead compound for developing new drugs targeting specific biological pathways. For instance, studies suggest that it may interact with certain enzymes or receptors involved in metabolic disorders or neurological conditions.
Moreover, Furan, 2-(3-chloro-2-methylpropyl)tetrahydro-, (2S)- exhibits interesting physical properties that make it suitable for use in materials science. Its thermal stability and solubility characteristics make it a candidate for applications in polymer chemistry or as a precursor for advanced materials.
Recent research has also explored the environmental impact of this compound. Studies indicate that it undergoes biodegradation under specific conditions, which is an important consideration for its industrial use and disposal.
In conclusion, Furan, 2-(3-chloro-2-methylpropyl)tetrahydro-, (2S)- is a versatile compound with a wide range of potential applications. Its unique chemical structure and stereochemistry make it an intriguing subject for further research in both academic and industrial settings.
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